![molecular formula C10H13BrN2O B179979 N-(5-Bromopyridin-2-YL)pivalamide CAS No. 182344-63-4](/img/structure/B179979.png)
N-(5-Bromopyridin-2-YL)pivalamide
Overview
Description
N-(5-Bromopyridin-2-YL)pivalamide is an organic compound with the molecular formula C10H13BrN2O It is a derivative of pyridine, where a bromine atom is substituted at the 5th position of the pyridine ring, and a pivalamide group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-2-YL)pivalamide typically involves the bromination of 2-aminopyridine followed by the introduction of the pivalamide group. One common method includes:
Bromination: 2-aminopyridine is treated with bromine in the presence of a suitable solvent such as acetic acid to yield 5-bromo-2-aminopyridine.
Amidation: The brominated product is then reacted with pivaloyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromopyridin-2-YL)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products Formed
Substitution: Formation of N-(5-substituted-pyridin-2-YL)pivalamide derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(2-pyridin-2-YL)pivalamide.
Scientific Research Applications
Scientific Research Applications
N-(5-Bromopyridin-2-YL)pivalamide has several notable applications across various scientific domains:
Organic Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its ability to act as a directing group in transition-metal-catalyzed reactions enhances its utility in constructing intricate organic frameworks.
Medicinal Chemistry
Research indicates that this compound may exhibit potential therapeutic properties, including:
- Anti-Cancer Activity : Studies have shown that similar brominated pyridine derivatives can inhibit cell proliferation across various cancer cell lines, including HeLa and MCF-7 cells.
- Anti-Inflammatory Properties : Preliminary investigations suggest that this compound may modulate cytokine production and inhibit inflammatory pathways, indicating potential therapeutic applications in inflammation-related conditions.
Biochemical Research
This compound is being investigated for its potential as a ligand in biochemical assays, where it may interact with specific molecular targets, influencing enzyme activity or receptor signaling pathways.
Anti-Cancer Activity Study
A study focused on the anticancer potential of similar brominated pyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties due to structural similarities.
Inflammation Modulation Study
In an animal model study assessing anti-inflammatory properties, compounds related to this compound showed notable reductions in inflammatory markers post-treatment, indicating potential therapeutic applications for inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(5-Bromopyridin-2-YL)pivalamide involves its interaction with specific molecular targets. The bromine atom and pivalamide group contribute to its binding affinity and specificity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromopyridin-3-YL)pivalamide
- N-(5-Bromo-2-cyanopyridin-3-YL)pivalamide
- N-(2-Bromo-5-formylpyridin-3-YL)pivalamide
Uniqueness
N-(5-Bromopyridin-2-YL)pivalamide is unique due to the specific position of the bromine atom and the presence of the pivalamide group. This structural configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the position of the bromine atom can influence the compound’s ability to participate in substitution reactions and its binding affinity to biological targets.
Biological Activity
N-(5-Bromopyridin-2-YL)pivalamide is a chemical compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, synthesis, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pivalamide moiety attached to a 5-bromopyridine ring. The presence of the bromine atom enhances its reactivity, making it a useful building block in organic synthesis and a candidate for biological applications.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 241.13 g/mol |
Melting Point | 61-63 °C |
Appearance | Colorless solid |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the pivalamide group contribute to its binding affinity and specificity. These interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a ligand for various receptors, influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in anti-inflammatory and anticancer contexts.
Anti-Cancer Properties
A study investigated the anticancer potential of similar brominated pyridine derivatives, showing promising results in inhibiting cell proliferation across various cancer cell lines. For instance, derivatives with similar structures demonstrated significant cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, suggesting that this compound may also possess similar properties due to structural similarities .
Inflammation Modulation
Preliminary studies suggest that compounds like this compound may have anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This potential was highlighted in studies examining related compounds that showed reduced inflammation in animal models .
Synthesis
The synthesis of this compound typically involves transamidation reactions. A common method includes reacting N,N-dimethylpivalamide with 5-bromopyridine under acidic conditions, often using sulfuric acid on silica gel as a catalyst.
Typical Reaction Conditions:
- Reactants : N,N-dimethylpivalamide and 5-bromopyridine
- Catalyst : Sulfuric acid on silica gel
- Temperature : Heated to promote reaction
- Yield : Generally high yields (75%-95%) are reported under optimized conditions .
Case Studies
- Anticancer Activity Study :
-
Inflammation Modulation Study :
- Objective : To assess the anti-inflammatory properties of related compounds.
- Methodology : Animal models were used to measure cytokine levels post-treatment.
- Findings : Notable reductions in inflammatory markers were documented, suggesting potential therapeutic applications .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJMFFKVXROWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572986 | |
Record name | N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-63-4 | |
Record name | N-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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